molecular formula C5H3F3IN3 B11777011 5-Iodo-6-(trifluoromethyl)pyrimidin-4-amine

5-Iodo-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B11777011
M. Wt: 289.00 g/mol
InChI Key: FWGTXIJUTZHLBM-UHFFFAOYSA-N
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Description

5-Iodo-6-(trifluoromethyl)pyrimidin-4-amine: is a chemical compound with the molecular formula C5H3F3IN3 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of iodine and trifluoromethyl groups in its structure makes it a compound of interest in various fields of scientific research, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-6-(trifluoromethyl)pyrimidin-4-amine typically involves the iodination of a pyrimidine precursor. One common method includes the reaction of 6-(trifluoromethyl)pyrimidin-4-amine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Iodo-6-(trifluoromethyl)pyrimidin-4-amine largely depends on its application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or interfering with the synthesis of nucleic acids in microorganisms. The trifluoromethyl group enhances the lipophilicity of the molecule, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

  • 6-(Trifluoromethyl)pyrimidin-4-amine
  • 5-Chloro-6-(trifluoromethyl)pyrimidin-4-amine
  • 5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine

Comparison:

Properties

Molecular Formula

C5H3F3IN3

Molecular Weight

289.00 g/mol

IUPAC Name

5-iodo-6-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C5H3F3IN3/c6-5(7,8)3-2(9)4(10)12-1-11-3/h1H,(H2,10,11,12)

InChI Key

FWGTXIJUTZHLBM-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)N)I)C(F)(F)F

Origin of Product

United States

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